2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol
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Overview
Description
2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-5,5-dimethylimidazole with phenol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
Oxidation: Formation of 2-(4-ethyl-5,5-dimethyl-2H-imidazol-2-yl)benzaldehyde.
Reduction: Formation of 2-(4-ethyl-1-hydroxy-5,5-dimethylimidazoline-2-yl)phenol.
Scientific Research Applications
2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-ethyl-1-hydroxy-5,5-dimethylimidazole: Lacks the phenol group, resulting in different chemical and biological properties.
2-(4-methyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness
2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol is unique due to the presence of both the phenol and imidazole moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-11-13(2,3)15(17)12(14-11)9-7-5-6-8-10(9)16/h5-8,12,16-17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGRKXMLSJBZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(N(C1(C)C)O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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